molecular formula C8H10N4O B15070972 (5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B15070972
M. Wt: 178.19 g/mol
InChI Key: FSXHKQFWYAJHMR-UHFFFAOYSA-N
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Description

(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the formation of the imidazo[4,5-b]pyridine ring system followed by the introduction of the methoxy and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-methoxy-2-nitropyridine with formamide can yield the desired imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the imidazo[4,5-b]pyridine ring system and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the nitro group if present in intermediates.

    Substitution: The methoxy group can be substituted under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Shares the core structure but lacks the methoxy and methanamine groups.

    Imidazo[4,5-c]pyridine: Another isomer with different substitution patterns.

    Imidazo[1,5-a]pyridine: Features a different ring fusion pattern.

Uniqueness

(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other imidazopyridine derivatives .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanamine

InChI

InChI=1S/C8H10N4O/c1-13-7-3-2-5-8(12-7)11-6(4-9)10-5/h2-3H,4,9H2,1H3,(H,10,11,12)

InChI Key

FSXHKQFWYAJHMR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)NC(=N2)CN

Origin of Product

United States

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